![molecular formula C14H12N2O2 B2461900 N-[(1-Oxo-2H-isoquinolin-4-yl)methyl]but-2-ynamide CAS No. 2411229-46-2](/img/structure/B2461900.png)
N-[(1-Oxo-2H-isoquinolin-4-yl)methyl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoquinolines are a type of heterocyclic aromatic organic compound. They are structurally similar to quinolines but have a nitrogen atom at a different position. Isoquinolines and their derivatives are found in many natural products, including alkaloids .
Synthesis Analysis
The synthesis of isoquinoline derivatives often involves the Pomeranz-Fritsch reaction, which is a classic method for the synthesis of isoquinolines . Other methods include the Bischler-Napieralski reaction and the Pictet-Spengler reaction .Molecular Structure Analysis
Isoquinolines have a two-ring structure, with a benzene ring fused to a pyridine ring. The nitrogen atom is located at the 1-position of the pyridine ring .Chemical Reactions Analysis
Isoquinolines can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
Isoquinolines are typically colorless, crystalline solids. They are weak bases, and their basicity is lower than that of quinolines due to the influence of the nitrogen atom .Mécanisme D'action
Safety and Hazards
Orientations Futures
The study of isoquinoline derivatives is a vibrant field of research, with potential applications in medicinal chemistry, materials science, and other areas. Future research will likely focus on the synthesis of new isoquinoline derivatives, the study of their properties, and the exploration of their potential applications .
Propriétés
IUPAC Name |
N-[(1-oxo-2H-isoquinolin-4-yl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-2-5-13(17)15-8-10-9-16-14(18)12-7-4-3-6-11(10)12/h3-4,6-7,9H,8H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOLXGATKCQLMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=CNC(=O)C2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-hydroxy-6-oxo-1H,3H,4H,6H-pyrido[2,1-c]morpholine-9-carboxylic acid](/img/structure/B2461817.png)
![(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/no-structure.png)
![7-cyclopropyl-2,9-bis(4-methoxyphenyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2461823.png)
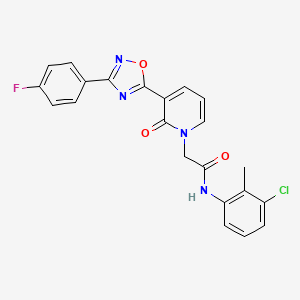
![4,6-Dimethyl-[1,3,2]dioxathiane 2,2-dioxide](/img/structure/B2461826.png)

![2-chloro-N-[4-ethoxy-3-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B2461828.png)
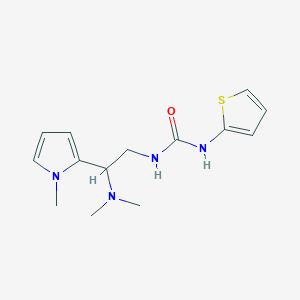
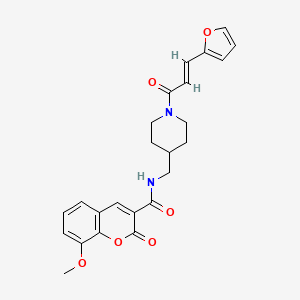

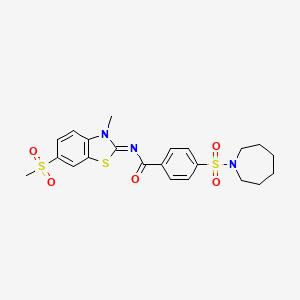
![1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2461836.png)
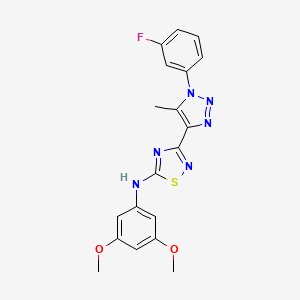
![2-((isopropylthio)methyl)-1H-benzo[d]imidazole](/img/structure/B2461840.png)
